

Physical and chemical properties of Orientin-2''-O-p-trans-coumarate

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Compound of Interest

Compound Name: *Orientin-2''-O-p-trans-coumarate*

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Orientin-2''-O-p-trans-coumarate: A Technical Guide for Researchers

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Natural Flavonoid

Abstract

Orientin-2''-O-p-trans-coumarate is a naturally occurring flavonoid glycoside found in plants such as *Trigonella foenum-graecum* (fenugreek).^[1] This technical guide provides a comprehensive overview of its physical and chemical properties, methodologies for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Physicochemical Properties

Orientin-2''-O-p-trans-coumarate is a complex flavonoid, characterized by the esterification of the 2''-hydroxyl group of the glucose moiety of orientin with p-trans-coumaric acid. This acylation significantly influences its physicochemical properties.

Structure and Identification

- Systematic Name: [(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
- Molecular Formula: C₃₀H₂₆O₁₃
- Molecular Weight: 594.52 g/mol [1]
- CAS Number: 1229437-75-5[1]

Quantitative Data

A summary of the known quantitative physical and chemical data for **Orientin-2''-O-p-trans-coumarate** is presented in Table 1. It is important to note that a specific melting point for this compound is not readily available in the literature; the provided value is for the parent compound, orientin, and should be considered as an approximation.

Property	Value	Source
Molecular Weight	594.52 g/mol	[1]
Molecular Formula	C ₃₀ H ₂₆ O ₁₃	
Melting Point	~260-285 °C (for Orientin)	[2]
Solubility	Soluble in methanol, DMSO, ethyl acetate, acetone, chloroform, and dichloromethane.[1]	
Appearance	Likely a yellow powder, characteristic of flavonoids.	

Spectral and Chromatographic Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **Orientin-2''-O-p-trans-coumarate**. While specific spectra for this exact compound are not widely published, the expected characteristics can be inferred from the analysis of its constituent parts (orientin and p-coumaric acid) and similar acylated flavonoids.

UV-Visible Spectroscopy

The UV-Vis spectrum of **Orientin-2''-O-p-trans-coumarate** in a solvent like methanol is expected to exhibit two major absorption bands, characteristic of the flavonoid structure.^{[3][4]}

- Band I (300-400 nm): Arises from the cinnamoyl system (B-ring and the heterocyclic C-ring). The presence of the p-coumaroyl group is expected to cause a bathochromic (red) shift in this band compared to the parent orientin molecule.
- Band II (240-280 nm): Corresponds to the benzoyl system (A-ring).

The use of shift reagents such as NaOMe, AlCl₃, and NaOAc can provide valuable structural information by indicating the presence and location of free hydroxyl groups on the flavonoid skeleton.^[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for the complete structural elucidation of the molecule.

- ¹H NMR: The proton NMR spectrum would be complex, showing signals for the aromatic protons of the orientin A and B rings, the anomeric proton of the glucose moiety, and the protons of the p-coumaroyl group, including the characteristic trans-olefinic protons. The downfield shift of the H-2'' proton of the glucose would confirm the acylation at this position.
- ¹³C NMR: The carbon NMR spectrum would show resonances for all 30 carbon atoms. Key signals would include those for the carbonyl carbons of the flavonoid and the ester, the aromatic carbons, and the carbons of the sugar unit. The chemical shift of the C-2'' carbon would be significantly affected by the ester linkage.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns in MS/MS analysis would help to confirm the structure by showing the loss of the p-coumaroyl group and fragmentation of the glucose moiety.

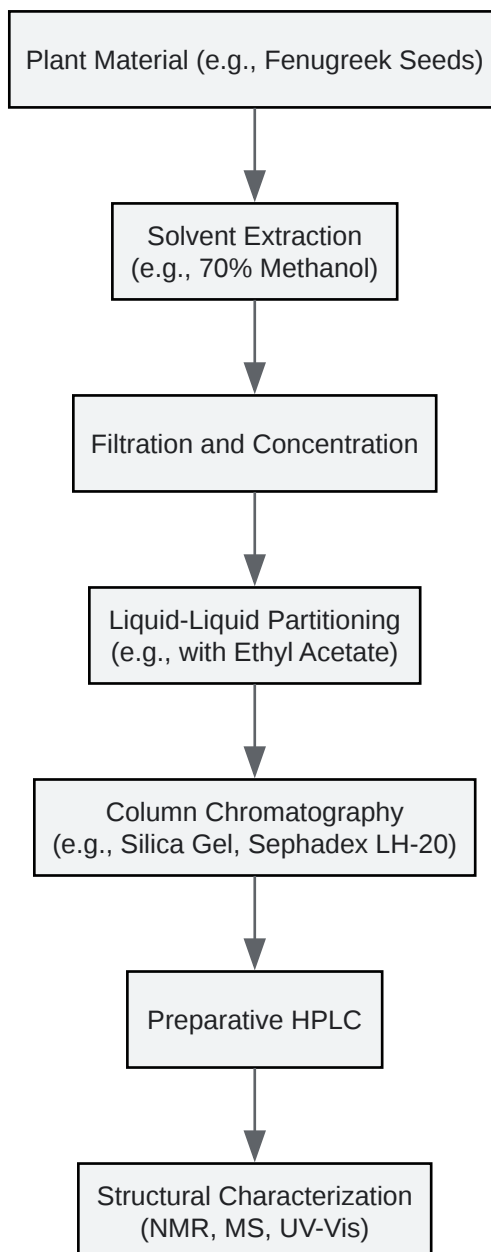
Experimental Protocols

The following sections outline generalized protocols for the isolation, purification, and characterization of **Orientin-2"-O-p-trans-coumarate** from a plant source like *Trigonella foenum-graecum* seeds. These are based on established methods for the extraction of acylated flavonoids.[\[2\]](#)[\[6\]](#)[\[7\]](#)

Extraction and Isolation Workflow

The overall workflow for obtaining a purified sample of **Orientin-2"-O-p-trans-coumarate** is depicted in the following diagram.

Figure 1. General Workflow for Isolation

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Caption: Figure 1. General Workflow for Isolation

Detailed Extraction Protocol

- **Plant Material Preparation:** Dried and powdered plant material (e.g., 1 kg of *Trigonella foenum-graecum* seeds) is used as the starting material.
- **Extraction:** The powdered material is macerated with 70% aqueous methanol (3 x 5 L) at room temperature for 24 hours for each extraction.
- **Concentration:** The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing **Orientin-2''-O-p-trans-coumarate** is typically found in the ethyl acetate phase.
- **Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
- **Further Purification:** Fractions enriched with the target compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Characterization Protocol

- **UV-Vis Spectroscopy:** The purified compound is dissolved in methanol, and the UV-Vis spectrum is recorded from 200 to 500 nm. The effect of shift reagents is determined by recording spectra after the addition of NaOMe, AlCl₃, AlCl₃/HCl, and NaOAc.
- **NMR Spectroscopy:** ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent such as DMSO-d₆.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact mass and molecular formula.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by **Orientin-2''-O-p-trans-coumarate** are limited, the biological activities of its parent compound, orientin, and other acylated flavonoids suggest several potential mechanisms of action. The compound is known to possess potent antioxidant activity and promotes cell proliferation.[1]

Antioxidant and Anti-inflammatory Effects

Orientin has been shown to exert significant antioxidant effects by scavenging free radicals and upregulating endogenous antioxidant enzymes. This activity is often linked to the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).

Furthermore, orientin has demonstrated anti-inflammatory properties by inhibiting the NF- κ B (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Inhibition of NF- κ B leads to a reduction in the expression of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.

Caption: Figure 2. Hypothesized Antioxidant and Anti-inflammatory Signaling

Cell Proliferation and Cancer

Orientin has been investigated for its effects on cancer cells. Studies have shown that it can inhibit the proliferation of certain cancer cell lines and induce apoptosis. This has been linked to the inhibition of the Hedgehog signaling pathway and the NF- κ B pathway. The p-coumaroyl moiety may enhance the cellular uptake and bioavailability of the compound, potentially leading to more potent effects than orientin alone.

Other Potential Activities

The acylation of flavonoids with phenolic acids like p-coumaric acid can modulate their biological activities, including their enzyme inhibitory potential. For instance, some acylated flavonoids have shown inhibitory activity against enzymes such as α -glucosidase and xanthine oxidase, suggesting potential applications in the management of diabetes and hyperuricemia.

Conclusion

Orientin-2''-O-p-trans-coumarate is a promising natural product with significant antioxidant and potential anti-inflammatory and anti-cancer properties. The presence of the p-coumaroyl group is likely to enhance its biological activity and bioavailability compared to its parent compound, orientin. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways, and to explore its therapeutic potential in various disease models. This technical guide provides a foundational understanding of its properties and the methodologies required for its further investigation.

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